

Synthesis of polyester resins using sulfonamide-based diols

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Compound of Interest

Compound Name: *N,N-bis(2-hydroxyethyl)benzenesulfonamide*

CAS No.: 13127-79-2

Cat. No.: B057860

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Application Note: Synthesis and Characterization of Sulfonamide-Modified Polyester Resins

Executive Summary

This technical guide details the protocol for synthesizing high-performance polyester resins incorporating sulfonamide-based diols. Unlike standard aliphatic polyesters, sulfonamide-modified backbones exhibit enhanced hydrolytic stability, superior adhesion to polar substrates (metals, glass), and potential antimicrobial properties due to the sulfonyl-nitrogen moiety.

This protocol utilizes a "green chemistry" approach for monomer synthesis, replacing toxic ethylene oxide with ethylene carbonate, followed by a melt-polycondensation process to generate the resin.

Pre-Synthesis Phase: Monomer Preparation

Target Monomer: *N,N-bis(2-hydroxyethyl)-p-toluenesulfonamide* (HETS) CAS: 7146-67-0

Standard commercial diols (e.g., 1,4-butanediol) lack the polarity required for high-adhesion applications. The synthesis of HETS is the critical first step. We utilize a base-catalyzed hydroxyethylation of p-toluenesulfonamide using ethylene carbonate (EC).

Mechanism & Rationale

The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the alkylene carbon of ethylene carbonate, followed by decarboxylation.

- Why Ethylene Carbonate? It avoids the handling of gaseous, highly toxic ethylene oxide (EO) while maintaining high atom economy (only is lost).
- Catalyst Choice: Potassium Carbonate () acts as a mild base to deprotonate the sulfonamide, enhancing nucleophilicity without causing side-reactions common with strong alkalis (e.g., hydrolysis of the sulfonamide bond).

Protocol 1: Synthesis of HETS Monomer

Reagent	MW (g/mol)	Equiv.[1]	Mass (g)	Role
p-Toluenesulfonamide	171.22	1.0	171.2	Precursor
Ethylene Carbonate	88.06	2.2	193.7	Hydroxyethylating agent
Potassium Carbonate	138.21	0.05	6.9	Catalyst

Step-by-Step Methodology:

- Charge: Load p-toluenesulfonamide and into a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe.

- Melt: Heat the mixture to 145°C. The sulfonamide will melt (mp ~137°C).[2]
- Addition: Add Ethylene Carbonate (EC) slowly over 30 minutes. Caution: evolution will occur. Ensure adequate venting.
- Reaction: Maintain temperature at 150–155°C for 4–6 hours.
 - Process Control: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or FTIR (disappearance of Carbonate C=O at ~1800).
- Purification:
 - Cool the mixture to 80°C.
 - Add 200 mL of hot water to wash out unreacted EC and catalyst.
 - Cool to 4°C to crystallize the product.
 - Filter and dry in a vacuum oven at 50°C.
 - Yield Target: >90% | Melting Point: ~100–102°C.[3][4]

Visual Workflow: Monomer Synthesis



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Figure 1: Synthetic pathway for N,N-bis(2-hydroxyethyl)-p-toluenesulfonamide (HETS) via Ethylene Carbonate route.

Core Protocol: Polyester Resin Synthesis

Reaction Type: Melt Polycondensation (Step-Growth Polymerization). Target Resin: Poly(HETS-adipate) – a flexible, high-adhesion polyester.

Experimental Setup

- Reactor: 1L Glass Resin Kettle with high-torque overhead stirrer (anchor impeller).
- Atmosphere: Nitrogen () inlet (sparge tube) to prevent oxidation.
- Distillation: Dean-Stark trap or packed column to remove water/glycol.
- Vacuum: High-vacuum pump capable of <1 mbar.

Protocol 2: Polymerization Steps

Stage	Temp (°C)	Pressure	Duration	Key Event
1. Esterification	160 200	Atm ()	2-4 hrs	Water removal. Oligomer formation.[1]
2. Pre-Polymerization	210	100 mbar	1 hr	Excess glycol removal.
3. Polycondensation	220-230	<1 mbar	2-3 hrs	MW build-up. Viscosity spike.

Detailed Procedure:

- Loading: Charge HETS Monomer (0.55 mol, 10% excess) and Adipic Acid (0.50 mol) into the reactor.
 - Note: The 10% excess diol compensates for volatility under vacuum and ensures hydroxyl-termination.
- Catalyst: Add Titanium(IV) butoxide (

-) at 300 ppm relative to total mass.
- Expert Insight: Tin catalysts (Fascat 4100) can be used, but Titanium is preferred for "heavy metal-free" compliance in biomedical applications.
 - Esterification (Atmospheric):
 - Heat to 160°C under

flow. Stir at 150 RPM.
 - Ramp to 200°C at 10°C/30 min.
 - Collect water in the receiver. The theoretical water yield is

moles of acid (

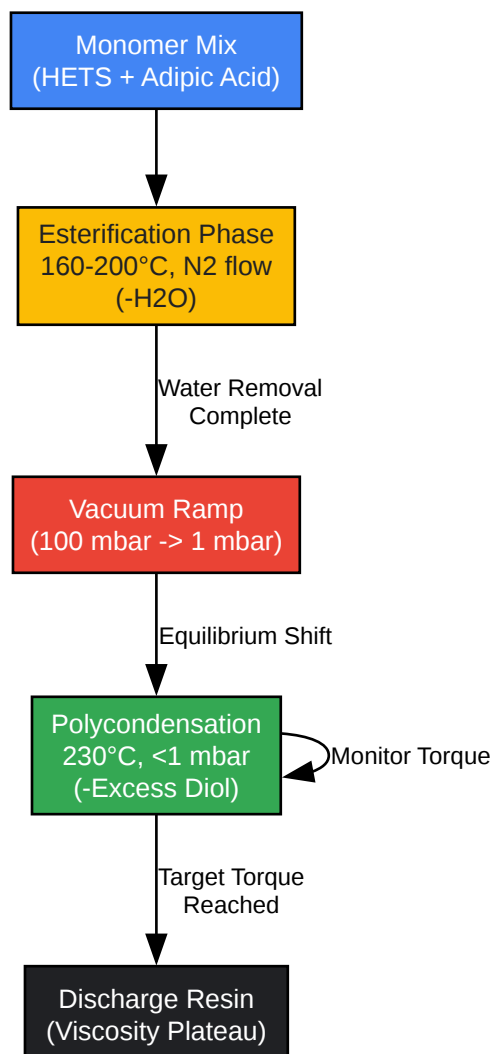
).
 - End Point: When water distillation ceases and column head temperature drops.
 - Polycondensation (Vacuum):
 - Increase temp to 220°C.
 - Apply vacuum gradually (100 mbar

50 mbar

<1 mbar) over 45 minutes to prevent "bumping" or foaming.
 - Weissenberg Effect: As molecular weight (MW) increases, the melt will climb the stirrer shaft. Reduce speed to 50 RPM.
 - Discharge:
 - Break vacuum with

.
 - Pour hot resin onto a Teflon sheet or silicone mold.

Visual Workflow: Polymerization Logic



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Figure 2: Process flow for melt polycondensation of sulfonamide polyesters.

Characterization & Quality Control

To validate the synthesis, the following analytical methods are required.

A. FTIR Spectroscopy

The sulfonamide group introduces distinct bands that differentiate this resin from standard polyesters (e.g., PET/PBT).

Functional Group	Wavenumber ()	Assignment
Ester Carbonyl	1720–1735	Stretching (Strong)
Sulfonyl	1330–1350	Asymmetric Stretch
Sulfonyl	1150–1170	Symmetric Stretch
Aromatic Ring	1595	Ring Stretch
Hydroxyl	3400–3500	Residual -OH (End groups)

B. End-Group Analysis (Acid Number)

Determines the degree of polymerization and reaction completion.

- Method: Dissolve 1g resin in 50mL Chloroform/Methanol (1:1). Titrate with 0.1N KOH (phenolphthalein indicator).
- Target: Acid Number (AN) < 2 mg KOH/g. High AN indicates incomplete reaction or degradation.

C. Thermal Analysis (DSC)

- Glass Transition (): Sulfonamide groups are bulky and polar, typically raising the compared to aliphatic analogs.
 - Poly(butylene adipate):
 - Poly(HETS-adipate):to (depending on MW).

Troubleshooting & Expert Insights

Issue	Probable Cause	Corrective Action
Resin Yellowing	Oxidation or Thermal Degradation	Ensure strict blanket. Do not exceed 240°C. Check catalyst quality (Ti compounds can yellow if over-dosed).
Low Viscosity (Low MW)	Stoichiometry imbalance or insufficient vacuum	Verify HETS purity (water content). Ensure vacuum is <1 mbar to drive equilibrium.
Opaque/Hazy Resin	Crystallization or Incompatibility	HETS-based polyesters can crystallize slowly. Quench cooling may be required for amorphous clarity.
Sublimation	Loss of Monomer	HETS has low volatility, but Adipic Acid can sublime. Use a packed column during the esterification phase to reflux diacids.

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